MK-3207

Description

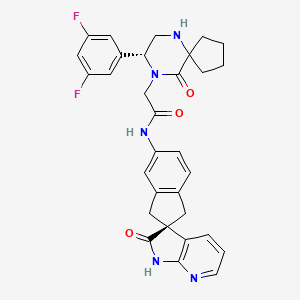

2-[(8R)-8-(3,5-Difluorophenyl)-10-oxo-6,9-diazaspiro[4.5]decan-9-yl]-N-[(2R)-2'-oxospiro[1,3-dihydroindene-2,3'-1H-pyrrolo[2,3-b]pyridine]-5-yl]acetamide, commonly referred to as MK-3207, is a high-affinity calcitonin gene-related peptide (CGRP) receptor antagonist. It was developed to address migraine pathophysiology by blocking CGRP-mediated vasodilation and neurogenic inflammation . This compound features a spirocyclic core with a 6,9-diazaspiro[4.5]decane moiety and a fused indene-pyrrolopyridine system, contributing to its unique binding profile . Preclinical studies highlight its exceptional potency (IC₅₀ = 0.024 nM in human CGRP receptor assays) and oral bioavailability (>50% in monkeys), making it a clinical candidate for migraine prophylaxis .

Propriétés

IUPAC Name |

2-[(8R)-8-(3,5-difluorophenyl)-10-oxo-6,9-diazaspiro[4.5]decan-9-yl]-N-[(2R)-2'-oxospiro[1,3-dihydroindene-2,3'-1H-pyrrolo[2,3-b]pyridine]-5-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H29F2N5O3/c32-21-10-19(11-22(33)13-21)25-16-35-31(7-1-2-8-31)29(41)38(25)17-26(39)36-23-6-5-18-14-30(15-20(18)12-23)24-4-3-9-34-27(24)37-28(30)40/h3-6,9-13,25,35H,1-2,7-8,14-17H2,(H,36,39)(H,34,37,40)/t25-,30+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZAANWYREOQRFB-SETSBSEESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(C1)C(=O)N(C(CN2)C3=CC(=CC(=C3)F)F)CC(=O)NC4=CC5=C(CC6(C5)C7=C(NC6=O)N=CC=C7)C=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC2(C1)C(=O)N([C@@H](CN2)C3=CC(=CC(=C3)F)F)CC(=O)NC4=CC5=C(C[C@@]6(C5)C7=C(NC6=O)N=CC=C7)C=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H29F2N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00241931 | |

| Record name | MK 3207 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00241931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

557.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957118-49-9 | |

| Record name | MK 3207 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0957118499 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MK-3207 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12424 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | MK 3207 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00241931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MK-3207 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5C44M1QYCC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

La synthèse du MK-3207 implique plusieurs étapes, y compris l'incorporation de fonctionnalités polaires pour améliorer la pharmacocinétique. L'une des étapes clés de sa synthèse est l'hydrogénation asymétrique d'un sulfimidate cyclique, qui introduit le stéréocentre benzylique porteur d'amine . Les méthodes de production industrielle du this compound ne sont pas largement documentées, mais la voie synthétique implique généralement plusieurs étapes pour garantir une pureté et un rendement élevés .

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

This compound a été étudié de manière approfondie pour ses applications dans divers domaines :

Chimie : Il sert de composé modèle pour étudier la pharmacocinétique et la pharmacodynamie des antagonistes du récepteur du peptide lié au gène de la calcitonine.

Biologie : Le composé est utilisé pour étudier le rôle du peptide lié au gène de la calcitonine dans divers processus biologiques.

Mécanisme d'action

This compound exerce ses effets en se liant et en inhibant le récepteur du peptide lié au gène de la calcitonine. Ce récepteur est impliqué dans la transmission des signaux de douleur et la vasodilatation, qui sont toutes deux des facteurs clés dans la physiopathologie de la migraine. En bloquant ce récepteur, this compound réduit la vasodilatation et la douleur associées aux migraines.

Applications De Recherche Scientifique

MK-3207 has been extensively studied for its applications in various fields:

Chemistry: It serves as a model compound for studying the pharmacokinetics and pharmacodynamics of calcitonin gene-related peptide receptor antagonists.

Biology: The compound is used to investigate the role of calcitonin gene-related peptide in various biological processes.

Mécanisme D'action

MK-3207 exerts its effects by binding to and inhibiting the calcitonin gene-related peptide receptor. This receptor is involved in the transmission of pain signals and vasodilation, both of which are key factors in migraine pathophysiology. By blocking this receptor, this compound reduces the vasodilation and pain associated with migraines .

Comparaison Avec Des Composés Similaires

Telcagepant (MK-0974)

Telcagepant, another spirocyclic CGRP antagonist, shares a similar indene-pyrrolopyridine scaffold but lacks the 3,5-difluorophenyl substitution in the diazaspirodecane ring. While potent (IC₅₀ = 1.4 nM), its oral bioavailability in monkeys (10–20%) is significantly lower than MK-3207 . Human PET studies with [¹¹C]MK-4232 (a radiolabeled derivative of this compound) revealed that telcagepant achieves only 30–50% central CGRP receptor occupancy at efficacious doses (140 mg PO), suggesting peripheral action suffices for migraine relief .

Spirocyclic Derivatives with Halogen Modifications

A structurally related compound, 7-[(2,3-difluoro-4-hydroxyphenyl)methyl]-10-hydroxy-6-methyl-8-oxo-N-[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyrimidin-4-yl]phenyl]-6,7-diazaspiro[4.5]dec-9-ene-9-carboxamide (EP 4374877 A2), incorporates iodine and trifluoromethyl groups . While its CGRP affinity is unreported, the halogen substitutions suggest improved target engagement or metabolic stability. However, the bulky iodine may reduce blood-brain barrier permeability compared to this compound’s compact difluorophenyl group .

Pharmacokinetic and Pharmacodynamic Profiles

Table 1: Comparative Profiles of CGRP Receptor Antagonants

| Compound | Target IC₅₀ (nM) | Oral Bioavailability (Monkey) | Central Receptor Occupancy (Human) | Key Structural Differentiators |

|---|---|---|---|---|

| This compound | 0.024 | >50% | Not reported | 3,5-Difluorophenyl; optimized spirocyclic core |

| Telcagepant | 1.4 | 10–20% | 30–50% at 140 mg PO | Lacks difluorophenyl; lower solubility |

| EP 4374877 A2 | N/A | N/A | N/A | Iodine/trifluoromethyl substitutions |

Activité Biologique

The compound 2-[(8R)-8-(3,5-difluorophenyl)-10-oxo-6,9-diazaspiro[4.5]decan-9-yl]-N-[(2R)-2'-oxospiro[1,3-dihydroindene-2,3'-1H-pyrrolo[2,3-b]pyridine]-5-yl]acetamide, also known as MK-3207, is a complex organic molecule primarily studied for its biological activity as a calcitonin gene-related peptide (CGRP) receptor antagonist. This compound has shown promise in the treatment of migraines and other inflammatory conditions.

- Molecular Formula: C31H30N6O3F2

- Molecular Weight: 572.6 g/mol

- CAS Number: 1380887-60-4

This compound functions by antagonizing the CGRP receptor, which plays a significant role in the pathophysiology of migraines. By blocking CGRP's action, this compound can reduce vasodilation and neurogenic inflammation associated with migraine attacks. This mechanism has been validated in several preclinical and clinical studies.

Efficacy in Migraine Treatment

Clinical trials have demonstrated that this compound significantly reduces the frequency and severity of migraine attacks compared to placebo. A study published in Pain highlighted that patients receiving this compound experienced a reduction in migraine days per month, with some achieving complete relief from attacks during the trial period .

Inhibition of Necroptosis

Research has indicated that compounds related to this compound exhibit inhibitory effects on necroptosis, a form of programmed cell death implicated in various inflammatory diseases. One study found that derivatives of diazaspiro compounds could inhibit receptor-interacting protein kinase 1 (RIPK1), which is crucial for necroptosis signaling . This suggests potential applications beyond migraine treatment, particularly in inflammatory disorders.

Table: Summary of Key Studies on this compound

Q & A

Q. What synthetic strategies are recommended for constructing the spirocyclic core of this compound?

The spirocyclic core (e.g., 6,9-diazaspiro[4.5]decane) can be synthesized via cyclization reactions using intermediates like 2-aza-spiro[3.4]octan-1,3-dione derivatives. Key steps include:

- Cyclization : Utilize intramolecular nucleophilic substitution or ring-closing metathesis to form the spiro junction.

- Functionalization : Introduce substituents (e.g., 3,5-difluorophenyl) via Suzuki-Miyaura coupling or halogenation (e.g., N-iodosuccinimide for iodination) .

- Purification : Apply reverse-phase C18 column chromatography (acetonitrile/water gradient) for isolation .

Q. How can researchers validate the stereochemical integrity of the (8R) and (2R) configurations?

- Chiral HPLC : Use a chiral stationary phase (e.g., amylose or cellulose derivatives) with UV detection to resolve enantiomers.

- X-ray crystallography : Confirm absolute configuration via single-crystal diffraction analysis of intermediates or final products .

- Circular dichroism (CD) : Compare experimental spectra with computational predictions (e.g., time-dependent DFT) .

Q. What analytical techniques are critical for characterizing this compound’s purity and stability?

- HPLC-MS : Monitor purity (>95%) and detect degradation products under stress conditions (e.g., heat, light).

- NMR spectroscopy : Assign peaks using 2D techniques (COSY, HSQC) to confirm structural integrity, especially for spirocyclic and acetamide moieties .

- Thermogravimetric analysis (TGA) : Assess thermal stability for storage and handling protocols .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound’s binding affinity to biological targets?

- Molecular docking : Use software like AutoDock Vina to predict interactions with targets (e.g., kinases or GPCRs). Focus on hydrogen bonding with the acetamide group and hydrophobic contacts with the difluorophenyl ring .

- Free-energy perturbation (FEP) : Calculate binding free energies for substituent modifications (e.g., replacing fluorine with chlorine) .

- MD simulations : Evaluate conformational flexibility of the spirocyclic system under physiological conditions .

Q. What experimental approaches resolve contradictions in reported biological activity data for structurally analogous compounds?

- Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., 3,5-difluorophenyl vs. 4-tolyl) and measure IC50 values in enzyme assays .

- Off-target profiling : Use panels like Eurofins’ CEREP to identify non-specific interactions that may explain divergent results .

- Crystallographic analysis : Compare target-bound vs. unbound conformations to clarify mechanistic discrepancies .

Q. How can non-covalent interactions (e.g., halogen bonding) be exploited to enhance this compound’s solubility and bioavailability?

- Halogen bonding : Introduce iodine or bromine substituents to engage with protein backbone carbonyls or solvent molecules, improving aqueous solubility .

- Co-crystallization : Screen with co-solvents (e.g., cyclodextrins) to form inclusion complexes that enhance dissolution rates .

- LogP optimization : Balance lipophilic (spirocyclic core) and hydrophilic (acetamide) groups using calculated partition coefficients (e.g., SwissADME) .

Q. What methodologies are recommended for studying metabolic pathways and detoxification mechanisms of this compound?

- In vitro microsomal assays : Incubate with human liver microsomes (HLMs) and NADPH to identify phase I metabolites (e.g., hydroxylation at the diazaspiro ring) .

- LC-HRMS : Detect glutathione adducts to pinpoint reactive metabolites causing toxicity .

- CYP450 inhibition assays : Evaluate interactions with CYP3A4/2D6 to predict drug-drug interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.